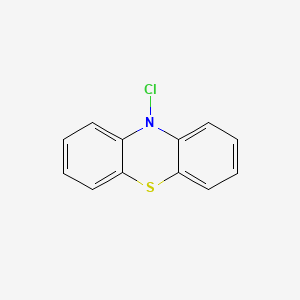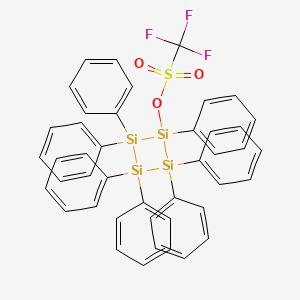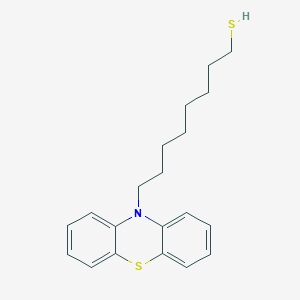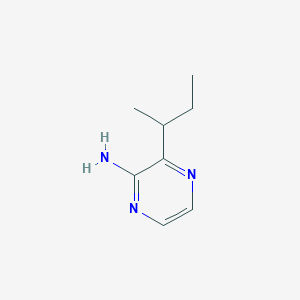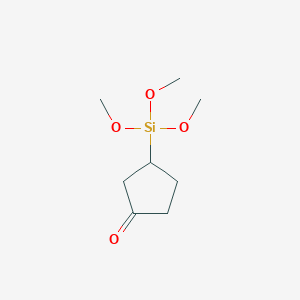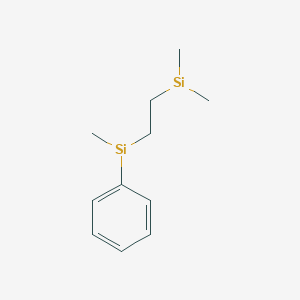
1,1,1,3,3,5,5,7,7,8,8,10,11,11-Tetradecafluoro-2,4,6,9-tetraoxaundec-10-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,5,5,7,7,8,8,10,11,11-Tetradecafluoro-2,4,6,9-tetraoxaundec-10-ene is a highly fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These characteristics make them valuable in various industrial applications, including coatings, lubricants, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,5,5,7,7,8,8,10,11,11-Tetradecafluoro-2,4,6,9-tetraoxaundec-10-ene typically involves multiple steps, including fluorination and ether formation. A common approach might involve the following steps:
Fluorination: Introduction of fluorine atoms into the hydrocarbon backbone using reagents like elemental fluorine (F2) or fluorinating agents such as cobalt trifluoride (CoF3).
Ether Formation: Formation of ether linkages through reactions such as Williamson ether synthesis, where an alkoxide reacts with a halogenated compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach maximizes yield and minimizes by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,5,5,7,7,8,8,10,11,11-Tetradecafluoro-2,4,6,9-tetraoxaundec-10-ene can undergo various chemical reactions, including:
Substitution Reactions: Fluorine atoms can be replaced by other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield fluorinated amines or thiols, while oxidation could produce fluorinated carboxylic acids.
Scientific Research Applications
1,1,1,3,3,5,5,7,7,8,8,10,11,11-Tetradecafluoro-2,4,6,9-tetraoxaundec-10-ene has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as a contrast agent in medical imaging techniques.
Industry: Utilized in the production of high-performance materials, such as fluoropolymer coatings and lubricants.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,5,5,7,7,8,8,10,11,11-Tetradecafluoro-2,4,6,9-tetraoxaundec-10-ene depends on its specific application. In drug delivery, for example, its stability and resistance to metabolic degradation allow it to transport active pharmaceutical ingredients to target sites effectively. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanoic Acid (PFOA): Known for its use in the production of fluoropolymers.
Perfluorooctanesulfonic Acid (PFOS): Used in stain-resistant fabrics and firefighting foams.
Polytetrafluoroethylene (PTFE):
Uniqueness
1,1,1,3,3,5,5,7,7,8,8,10,11,11-Tetradecafluoro-2,4,6,9-tetraoxaundec-10-ene is unique due to its specific combination of fluorine atoms and ether linkages, which confer distinct properties such as enhanced thermal stability and chemical resistance compared to other fluorinated compounds.
Properties
CAS No. |
191018-25-4 |
|---|---|
Molecular Formula |
C7F14O4 |
Molecular Weight |
414.05 g/mol |
IUPAC Name |
1-[[difluoro(trifluoromethoxy)methoxy]-difluoromethoxy]-1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethane |
InChI |
InChI=1S/C7F14O4/c8-1(9)2(10)22-3(11,12)4(13,14)23-6(18,19)25-7(20,21)24-5(15,16)17 |
InChI Key |
RQCRLGGXPSMTBH-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(OC(C(OC(OC(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


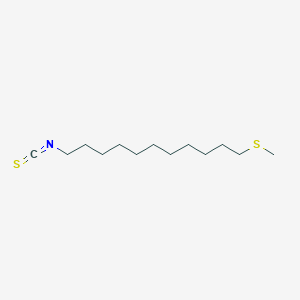
![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)

![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)
